4-Bromo-1,8-naphthalic anhydride

Vue d'ensemble

Description

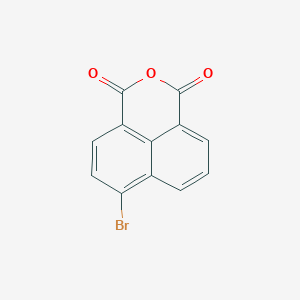

4-Bromo-1,8-naphthalic anhydride is an organic compound with a unique structure that includes a naphthalene ring fused with a pyran ring and a bromine atom at the 6th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 4-Bromo-1,8-naphthalic anhydride typically involves the bromination of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

4-Bromo-1,8-naphthalic anhydride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Fluorescent Dyes

4-Bromo-1,8-naphthalic anhydride is widely used to synthesize fluorescent dyes due to its excellent photophysical properties. These dyes are essential in various applications such as biological imaging, sensors, and optoelectronic devices.

Synthesis of Fluorescent Probes

The compound can be modified to produce derivatives like 4-bromo-1,8-naphthalimide, which exhibit strong fluorescence and are sensitive to environmental changes such as pH and ion concentration. These properties make them suitable for use as fluorescent probes in biological and environmental sensing applications .

Quantum Yield and Stability

Dyes derived from BrNpA have demonstrated high quantum yields (over 0.6), indicating their potential effectiveness in applications requiring strong fluorescence. The stability of these dyes under various conditions further enhances their applicability in real-world scenarios.

Polymer Chemistry

BrNpA serves as a monomer in the synthesis of functional polymers that exhibit unique properties such as room-temperature phosphorescence (RTP). These polymers can be designed for specific applications, including drug delivery systems and photonic devices.

Room-Temperature Phosphorescent Polymers

Polymers incorporating BrNpA units can exhibit RTP when combined with host materials like γ-cyclodextrin. This feature allows for controlled emission properties that can be tailored for specific applications, such as in light-emitting devices.

Scale Inhibition Properties

In another application, BrNpA has been utilized to create water-soluble acrylic acid copolymers with scale inhibition properties. These materials can be beneficial in industrial settings where mineral scaling is a concern.

Chemical Sensors

The derivatives of this compound are also explored as chemosensors for detecting metal ions and other analytes.

Metal Ion Detection

Research has shown that naphthalimide derivatives can be engineered to selectively bind metal ions like Cu²⁺, providing a fluorescent response that can be quantitatively measured . This application is crucial in environmental monitoring and analytical chemistry.

Optical Chemosensors

The simplicity of synthesizing these derivatives combined with their diverse photophysical properties makes them ideal candidates for developing optical chemosensors capable of detecting various analytes .

Synthesis and Characterization

A study demonstrated the synthesis of N-n-butyl-4-bromo-1,8-naphthalimide through nucleophilic substitution reactions involving BrNpA and n-butylamine. The resulting compound exhibited strong fluorescence and was characterized using NMR spectroscopy .

Environmental Monitoring Applications

Another case study highlighted the use of BrNpA derivatives as fluorescent probes for detecting heavy metals in water samples. The probes showed significant changes in fluorescence intensity upon binding with metal ions, allowing for effective monitoring of water quality .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Fluorescent Dyes | Biological imaging, sensors | High quantum yield (>0.6) |

| Polymer Chemistry | RTP polymers, scale inhibitors | Tailored emission properties |

| Chemical Sensors | Metal ion detection | Selective binding and fluorescence |

| Environmental Monitoring | Water quality assessment | Fluorescence intensity changes |

Mécanisme D'action

The mechanism of action of 4-Bromo-1,8-naphthalic anhydride involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Bromo-1,8-naphthalic anhydride can be compared with other similar compounds, such as:

6-Methoxy-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: This compound has a methoxy group instead of a bromine atom, leading to different chemical and biological properties.

6-Nitro-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: The presence of a nitro group imparts distinct reactivity and applications.

This compound: This compound is structurally similar but has different reactivity due to the anhydride functional group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which influences its chemical behavior and applications.

Activité Biologique

4-Bromo-1,8-naphthalic anhydride (BrNpA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the biological activity of BrNpA, focusing on its applications in fluorescence imaging, enzyme activity modulation, and potential therapeutic uses.

This compound is a derivative of naphthalene and possesses a bromine substituent at the 4-position. Its structure allows for various chemical modifications that can enhance its biological activity. The compound is primarily used as a precursor for synthesizing naphthalimide derivatives, which exhibit notable fluorescence properties.

1. Fluorogenic Substrate for GST Detection

BrNpA has been identified as a fluorogenic substrate for glutathione S-transferases (GSTs), particularly the Pi class (GSTP1), which is overexpressed in many cancer types. Research indicates that derivatives of BrNpA can be utilized for fluorescence imaging to visualize GST activity in living cells. For instance, the N-hydroxyethyl derivative of BrNpA demonstrated significant fluorescence enhancement upon reaction with glutathione (GSH) in the presence of GSTs, allowing for the differentiation between cancerous and normal cells .

2. Room Temperature Phosphorescence

BrNpA exhibits room temperature phosphorescence (RTP) when incorporated into polymer matrices. This property is achieved through host-guest interactions with γ-cyclodextrin, enabling controlled photophysical responses. The RTP characteristics of BrNpA derivatives suggest potential applications in biosensing and imaging technologies .

3. Antibacterial Activity

Molecular docking studies have suggested that BrNpA and its derivatives may possess antibacterial properties by targeting key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair, making them prime targets for antibiotic development. Preliminary findings indicate that compounds derived from BrNpA can inhibit these enzymes effectively, potentially leading to new antibacterial agents .

Case Study 1: Fluorescent Probes for Drug Detection

In a study involving the synthesis of fluorescent probes based on BrNpA, researchers developed novel molecules capable of detecting acidic drugs such as flufenamic acid at nanomolar concentrations. The probes exhibited significant fluorescence changes upon interaction with the drug, highlighting their utility in drug monitoring applications .

Case Study 2: Naphthalimide Derivatives in Cancer Therapy

Another investigation focused on synthesizing naphthalimide-based compounds from BrNpA to evaluate their anticancer activity against various cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results demonstrated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications to the BrNpA structure can enhance its therapeutic potential against cancer .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUOTSLAFJCQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058857 | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-86-7 | |

| Record name | 4-Bromo-1,8-naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Bromo-1,8-naphthalic anhydride?

A1: The molecular formula is C12H5BrO3, and the molecular weight is 277.09 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: The structure of this compound and its derivatives is commonly characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , , , , ]

Q3: What is the solubility of this compound in common solvents?

A3: this compound exhibits increasing solubility in acetone, methanol, ethanol, and acetic acid with rising temperature. Acetone demonstrates the highest solubility and the strongest positive temperature dependency. []

Q4: Why is this compound used in developing fluorescent probes?

A4: Derivatives of this compound often exhibit strong fluorescence, making them suitable for designing fluorescent probes. The fluorescence properties can be fine-tuned by modifying the substituents on the naphthalimide core. [, , , , ]

Q5: How do the fluorescent properties of this compound derivatives change in different solvents?

A5: Studies reveal that the fluorescence intensity and wavelengths of maximum excitation and emission can shift depending on the solvent polarity. For instance, some derivatives are virtually non-fluorescent in DMSO but regain fluorescence upon water addition, suggesting aggregation-induced emission. [, ]

Q6: Are there examples of this compound derivatives used for specific ion detection?

A6: Yes, researchers have synthesized derivatives like 4-Bis(2-hydroxyethylamino)ethylamino)-N-n-butyl-1,8-naphthalimide, which exhibit selective fluorescence enhancement in the presence of Hg2+ ions, showcasing their potential as sensitive and reversible Hg2+ ion probes. []

Q7: Can this compound be incorporated into polymers?

A7: Absolutely. Its derivatives containing polymerizable groups, such as allyl or acrylate moieties, can be readily copolymerized with other monomers to produce fluorescent polymers or copolymers with desirable properties. [, , , , , , , ]

Q8: What are the applications of this compound-containing polymers?

A8: These polymers have shown promise in various applications, including fluorescent macromolecular sensors for detecting analytes like 2,4,6-trinitrophenol (TNP), water-soluble fluorescent polymers for scale inhibition, and fluorescent polyurethane emulsions with improved light and solvent fastness. [, , ]

Q9: How is computational chemistry employed in research related to this compound?

A9: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT are valuable tools for predicting the electronic properties, absorption, and emission spectra of this compound derivatives, aiding in understanding their structure-property relationships. [, ]

Q10: How does modifying the structure of this compound derivatives affect their properties?

A10: Introducing different substituents on the naphthalimide core can significantly influence the compound's solubility, fluorescence properties (wavelength, intensity, quantum yield), and potential applications. [, , , , ]

Q11: Is there information available on the toxicity and environmental impact of this compound and its derivatives?

A11: While the provided research focuses on synthesis and applications, specific toxicity and environmental impact data are limited. Further investigation is needed to assess potential risks and develop strategies for safe handling and disposal. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.